2,2,4,4-Tetramethylthietane-3-thione
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Overview
Description
2,2,4,4-Tetramethylthietane-3-thione is an organosulfur compound with the molecular formula C7H14S. This compound is characterized by its unique structure, which includes a thietane ring substituted with four methyl groups at positions 2 and 4, and a thione group at position 3. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthietane-3-thione typically involves the reaction of 2,2,4,4-tetramethylthietane with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of carbon disulfide and a base to introduce the thione group into the thietane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as distillation and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylthietane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl groups can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes depending on the reagents used.
Scientific Research Applications
2,2,4,4-Tetramethylthietane-3-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylthietane-3-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A structurally similar compound with a ketone group instead of a thione group.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol analog with similar steric hindrance due to the bulky substituents.
Uniqueness: 2,2,4,4-Tetramethylthietane-3-thione is unique due to its thione group, which imparts distinct reactivity compared to its ketone and alcohol analogs. This makes it particularly useful in reactions requiring sulfur-containing intermediates .
Properties
IUPAC Name |
2,2,4,4-tetramethylthietane-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S2/c1-6(2)5(8)7(3,4)9-6/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHDOQQOHWMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(S1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528316 |
Source
|
Record name | 2,2,4,4-Tetramethylthietane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74768-57-3 |
Source
|
Record name | 2,2,4,4-Tetramethylthietane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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